3-(2-Hydroxyethoxy)propanal
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Overview
Description
3-(2-Hydroxyethoxy)propanal is an organic compound with the molecular formula C5H10O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both an aldehyde group and a hydroxyethoxy group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Hydroxyethoxy)propanal can be synthesized through several methods. One common method involves the reaction of 3-chloropropanal with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the hydroxyethoxy group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethoxy)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 3-(2-Hydroxyethoxy)propanoic acid.
Reduction: The aldehyde group can be reduced to form 3-(2-Hydroxyethoxy)propanol.
Substitution: The hydroxyethoxy group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Bases like sodium hydroxide (NaOH) and catalysts such as palladium on carbon (Pd/C) are commonly employed.
Major Products Formed
Oxidation: 3-(2-Hydroxyethoxy)propanoic acid.
Reduction: 3-(2-Hydroxyethoxy)propanol.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
3-(2-Hydroxyethoxy)propanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxyethoxy)propanal involves its reactivity due to the presence of both the aldehyde and hydroxyethoxy groups. The aldehyde group can undergo nucleophilic addition reactions, while the hydroxyethoxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-(2-Hydroxyethoxy)propanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-(2-Hydroxyethoxy)ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
3-(2-Hydroxyethoxy)propanal is unique due to the presence of both an aldehyde group and a hydroxyethoxy group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Properties
CAS No. |
152967-61-8 |
---|---|
Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
3-(2-hydroxyethoxy)propanal |
InChI |
InChI=1S/C5H10O3/c6-2-1-4-8-5-3-7/h2,7H,1,3-5H2 |
InChI Key |
GNSPBEKHJNYOTG-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCO)C=O |
Related CAS |
152967-61-8 |
Origin of Product |
United States |
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